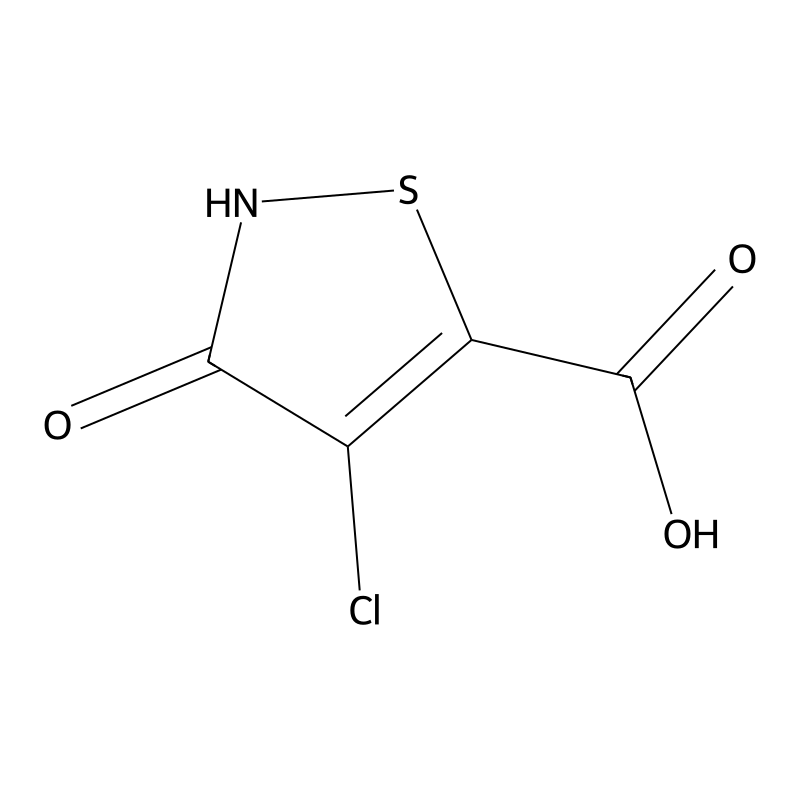

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of a chloro group, a hydroxyl group, and a carboxylic acid functional group attached to an isothiazole ring. Its molecular formula is C4H2ClNO3S, and it has a molecular weight of 179.58 g/mol. This compound exhibits notable properties such as being harmful if swallowed and causing skin irritation, which necessitates careful handling and usage in laboratory settings .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to derivatives that may have different biological properties.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of a derivative.

These reactions are significant for synthesizing modified compounds with potential applications in pharmaceuticals and agrochemicals.

Research indicates that 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid possesses biological activity that may be relevant in medicinal chemistry. It has shown potential as an antimicrobial agent, although specific mechanisms of action are still under investigation. The compound's structure suggests it may interact with biological targets involved in metabolic pathways or cellular processes, making it a candidate for further pharmacological studies .

The synthesis of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors such as thioureas and halogenated compounds, cyclization can yield the isothiazole ring.

- Functional Group Modifications: Subsequent reactions introduce the hydroxyl and carboxylic acid groups through hydrolysis or oxidation processes.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid finds applications primarily in:

- Pharmaceutical Development: As a potential lead compound for developing new antimicrobial agents.

- Agricultural Chemistry: It may serve as an active ingredient in pesticides or herbicides due to its biological activity.

- Biochemical Research: Utilized in proteomics research for studying protein interactions and functions .

Interaction studies involving 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with enzymes or receptors relevant to disease pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid shares structural features with several other compounds, making it part of a broader class of isothiazole derivatives. Here are some similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Isothiazole-3-carboxylic acid | Isothiazole ring with carboxylic acid | Less chlorinated; broader biological activity |

| 3-Hydroxyisothiazole | Hydroxyl group on isothiazole | Lacks carboxylic acid functionality |

| 5-Methylisothiazole | Methyl substitution at the 5-position | Altered solubility and reactivity |

The uniqueness of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid lies in its specific combination of functional groups, which may enhance its biological activity compared to its analogs. Its chlorinated structure may confer increased potency or selectivity against certain biological targets.

Core Structural Features

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid is chemically defined by the following attributes:

- Molecular Formula: C₄H₂ClNO₃S

- Molecular Weight: 179.58 g/mol

- IUPAC Name: 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid

- Alternative Names:

Key Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 948292-12-4 | |

| SMILES | OC(=O)c1snc(c1Cl)O | |

| InChI Key | UPLKOXZMAVCZOK-UHFFFAOYSA-N | |

| PubChem CID | 21390929 |

Physical Properties

While specific physical data (e.g., melting point, solubility) are limited in publicly available sources, the compound’s carboxylic acid and hydroxyl groups suggest moderate polarity, influencing its solubility in polar solvents.

Historical Context and Discovery

Synthetic Origins

The discovery of 4-chloro-3-hydroxyisothiazole-5-carboxylic acid is tied to advancements in heterocyclic chemistry, particularly methods for functionalizing isothiazole derivatives. Historical context is inferred from patents and synthesis protocols for related compounds:

- Cyclization Reactions: Early methods involving disulfide-imidates or halogen-metal exchange reactions laid the groundwork for constructing isothiazole cores.

- Functional Group Introduction: Chlorination and carboxylation steps are critical in generating the 4-chloro-5-carboxylic acid substitution pattern, as seen in thiazole carboxylic acid syntheses.

Position within Heterocyclic Chemistry

Structural Classification

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid belongs to the isothiazole family, a class of five-membered heterocycles containing sulfur and nitrogen. Its substitution pattern positions it among polyfunctionalized isothiazoles, which are valued for their reactivity and biological activity.

Comparison with Related Compounds

Reactivity and Derivatization

The compound’s carboxylic acid and hydroxyl groups enable diverse reactions, including:

- Esterification: Conversion of the carboxylic acid to esters for enhanced solubility.

- Chlorine Substitution: Nucleophilic aromatic substitution at the 4-position to introduce amino, alkyl, or other groups.

Research Significance and Scientific Relevance

Applications in Synthetic Chemistry

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid serves as a precursor in multi-step syntheses:

- Pharmaceutical Intermediates: Used to construct bioactive molecules, such as antimicrobial or anti-inflammatory agents.

- Coordination Chemistry: The carboxylic acid group facilitates metal coordination, enabling the synthesis of coordination polymers or metal-organic frameworks.

Biological Potential

While direct studies on this compound are limited, related isothiazoles exhibit:

- Antimicrobial Activity: Inhibition of bacterial cell wall synthesis.

- Anti-inflammatory Effects: Modulation of cytokine production in immune cells.

Challenges and Opportunities

Molecular Structure and Configuration

The molecular architecture of 4-chloro-3-hydroxyisothiazole-5-carboxylic acid is defined by its five-membered isothiazole ring system with specific substitution patterns. The compound exhibits the IUPAC name 4-chloro-3-hydroxyisothiazole-5-carboxylic acid and is represented by the SMILES notation O=C(C1=C(Cl)C(O)=NS1)O [2]. The InChI key UPLKOXZMAVCZOK-UHFFFAOYSA-N provides a unique identifier for this molecular structure [2].

Bond Parameters and Geometry

The isothiazole ring system exhibits characteristic bond parameters that define its geometric configuration. The sulfur-nitrogen bond in the isothiazole ring typically ranges from 1.65-1.70 Å, representing one of the key structural features distinguishing isothiazoles from their thiazole isomers [3] [4]. Carbon-sulfur bonds within the heterocyclic ring generally span 1.73-1.77 Å, while carbon-nitrogen bonds range from 1.33-1.37 Å [5] [6].

The carbon-carbon bonds within the ring system maintain typical aromatic character with lengths of approximately 1.38-1.42 Å [4]. The carbon-chlorine bond at position 4 exhibits a length of approximately 1.74-1.78 Å, consistent with typical C-Cl bond parameters in aromatic systems [7]. The hydroxyl group at position 3 features a C-O bond length of 1.34-1.38 Å, while the carboxylic acid moiety displays characteristic C=O double bond length of 1.21-1.25 Å [8].

Crystallographic Analysis

Crystallographic studies of related isothiazole derivatives provide insights into the solid-state structure of similar compounds. The 2,4-dimethyl-1,3-thiazole-5-carboxylic acid structure, determined by X-ray analysis at 100 K, demonstrates the planar nature of the heterocyclic ring system [9] [10]. Crystal packing analysis reveals extensive hydrogen bonding networks involving O-H···N and C-H···O interactions, which contribute to the formation of polymeric chains and two-dimensional supramolecular frameworks [9] [10].

The crystal structure exhibits specific hydrogen bonding patterns with C(6)R₂²(8) motifs, where molecules are connected through interplay of different hydrogen bond types [10]. These structural features suggest that 4-chloro-3-hydroxyisothiazole-5-carboxylic acid would likely adopt similar hydrogen bonding arrangements in the solid state, with the hydroxyl and carboxylic acid groups serving as both donors and acceptors [11].

Isothiazole Ring System

The isothiazole ring represents a five-membered heterocycle containing sulfur and nitrogen atoms in a 1,2-relationship. This structural arrangement distinguishes isothiazoles from their thiazole isomers, where sulfur and nitrogen occupy 1,3-positions [12]. The isothiazole ring exhibits significant aromatic character, though it is less aromatic than thiazole derivatives but more aromatic than isoxazole compounds [13].

S-N Bond Characteristics

The sulfur-nitrogen bond in isothiazole systems represents a critical structural feature that influences the overall molecular properties. This bond typically exhibits lengths ranging from 1.65-1.70 Å and demonstrates partial double bond character due to electron delocalization within the aromatic system [3] [4]. The S-N bond experiences significant influence from the electronic effects of substituents, with electron-withdrawing groups like chlorine and carboxylic acid potentially affecting bond lengths and electron density distribution [14].

The bond angles within the isothiazole ring accommodate the larger sulfur atom compared to oxygen-containing analogs. Studies on related thiazole systems indicate that the angle centered at the sulfur atom is typically 94-95°, significantly smaller than the corresponding oxygen-centered angle of approximately 108° in isoxazole systems [3]. This geometric constraint influences the overall ring conformation and affects intermolecular interactions [15].

Ring Conformation Analysis

The isothiazole ring generally adopts a planar conformation, which facilitates optimal π-electron delocalization and aromatic stabilization [14] [4]. Computational studies on thiazole derivatives reveal that the ring system maintains planarity with minimal deviation from the ideal planar geometry [16]. The presence of substituents at positions 3, 4, and 5 can influence ring conformation through steric and electronic effects [14].

The ring conformation is stabilized by intramolecular interactions, particularly involving the sulfur atom. Research indicates that thiazole rings can participate in weak intramolecular interactions with neighboring functional groups, contributing to conformational stability [14]. The electronic distribution within the ring system, characterized by frontier molecular orbital analysis, shows significant contribution of the sulfur atom to both HOMO and LUMO orbitals [17] [18].

Functional Group Arrangements

The three functional groups in 4-chloro-3-hydroxyisothiazole-5-carboxylic acid are strategically positioned to create a complex electronic environment within the molecule. The hydroxyl group at position 3, chlorine at position 4, and carboxylic acid at position 5 each contribute distinct electronic effects that influence the overall molecular properties [7].

Carboxylic Acid Moiety

The carboxylic acid group at position 5 serves as a strong electron-withdrawing substituent through both inductive and resonance effects [11]. This functional group can exist in various conformational states depending on the orientation of the C-C-O-H dihedral angle. Studies on related carboxylic acid derivatives indicate that the carboxyl group typically adopts either syn or anti conformations relative to the heterocyclic ring [20] [16].

The carboxylic acid functionality significantly influences the molecular properties through its ability to participate in hydrogen bonding interactions. Infrared spectroscopy of carboxylic acid-containing compounds typically shows characteristic C=O stretching frequencies around 1710 cm⁻¹, while O-H stretching appears in the 2500-3300 cm⁻¹ region [8]. These spectroscopic signatures provide important diagnostic information for structural characterization.

The pKₐ value of the carboxylic acid group in this system is likely influenced by the electron-withdrawing effects of both the isothiazole ring and the chlorine substituent, potentially resulting in enhanced acidity compared to simple aliphatic carboxylic acids [11]. This electronic effect has important implications for the compound's chemical reactivity and biological activity.

Hydroxyl Group Position

The hydroxyl group at position 3 introduces both electron-donating resonance effects and the potential for extensive hydrogen bonding interactions [11]. This substituent can participate in intramolecular hydrogen bonding with the adjacent nitrogen atom of the isothiazole ring, potentially stabilizing specific conformations [14]. The 3-hydroxyisothiazole moiety represents a recognized carboxylic acid bioisostere with pKₐ values typically ranging from 4-5 [11].

The hydroxyl group orientation is critical for determining the overall molecular conformation and intermolecular interactions. Studies on 3-hydroxyisothiazole derivatives indicate that the O-H bond can adopt various orientations depending on the surrounding chemical environment and crystal packing forces [11]. The hydroxyl functionality serves as both a hydrogen bond donor and acceptor, contributing to complex hydrogen bonding networks in the solid state [21].

The electronic effects of the hydroxyl group extend beyond local interactions to influence the entire ring system. Resonance donation from the oxygen lone pairs can partially counteract the electron-withdrawing effects of the chlorine and carboxylic acid substituents, creating a balanced electronic environment within the molecule .

Chloro Substituent Configuration

The chlorine atom at position 4 functions as a strong electron-withdrawing substituent through inductive effects [7] . This halogen substituent significantly influences the electronic properties of the isothiazole ring and affects the reactivity of adjacent functional groups. The C-Cl bond length of approximately 1.74-1.78 Å is typical for aromatic chloro substituents [7].

The chlorine substituent enhances the electrophilic character of the ring system and influences intermolecular interactions through weak halogen bonding effects [7]. Studies on chloro-substituted heterocycles indicate that the chlorine atom can participate in directional interactions with electron-rich regions of neighboring molecules, contributing to crystal packing arrangements [7].

The steric effects of the chlorine substituent are relatively modest due to its compact size, but the electronic effects are substantial. The strong electron-withdrawing nature of chlorine increases the acidity of the carboxylic acid group and influences the hydrogen bonding capability of the hydroxyl substituent . These electronic perturbations have important implications for the compound's chemical and biological properties.

Structural Comparison with Related Heterocycles

The structural features of 4-chloro-3-hydroxyisothiazole-5-carboxylic acid can be better understood through comparison with related heterocyclic systems. This comparative analysis reveals the unique characteristics imparted by the specific combination of the isothiazole ring and multiple functional groups [23] [13].

Relationship to Isothiazole Derivatives

Within the isothiazole family, the title compound represents a highly substituted derivative with three functional groups. Comparison with simpler isothiazole-5-carboxylic acid (molecular weight 129.14 g/mol) highlights the structural complexity introduced by the additional hydroxyl and chloro substituents [23] [24]. The presence of multiple substituents significantly alters the electronic properties and potential for intermolecular interactions compared to the parent compound.

Studies on various isothiazole derivatives demonstrate that substitution patterns dramatically influence both chemical reactivity and biological activity [13] [25]. The 3,4-dichloroisothiazole-5-carboxylic acid derivative, which lacks the hydroxyl group, exhibits different biological properties, particularly in plant systemic acquired resistance applications [25]. This comparison emphasizes the importance of the hydroxyl substituent in determining the compound's overall characteristics.

The molecular weight progression from isothiazole-5-carboxylic acid (129.14 g/mol) to 3-hydroxyisothiazole-5-carboxylic acid (145.14 g/mol) to 4-chloroisothiazole-5-carboxylic acid (163.58 g/mol) and finally to the title compound (179.58 g/mol) illustrates the cumulative effect of functional group additions on molecular properties [24].

Comparison with Thiazole-5-carboxylic acid

The structural relationship between isothiazole and thiazole systems provides important insights into the effects of heteroatom positioning. Thiazole-5-carboxylic acid (molecular formula C₄H₃NO₂S) differs from isothiazole derivatives in the 1,3-positioning of sulfur and nitrogen atoms versus the 1,2-arrangement in isothiazoles [23] [12].

This positional difference significantly affects the electronic properties and hydrogen bonding capabilities of the respective ring systems. Thiazole derivatives generally exhibit higher aromaticity compared to isothiazole analogs, as evidenced by NICS (Nucleus Independent Chemical Shift) calculations and other aromaticity indices [13] [6]. The reduced aromaticity in isothiazole systems can influence both chemical reactivity and conformational preferences.

Studies on thiazole-5-carboxylic acid conformations reveal multiple stable conformers depending on the orientation of the carboxylic acid group [16]. Similar conformational flexibility is expected for isothiazole-5-carboxylic acid derivatives, though the specific energy differences between conformers may vary due to the different electronic environment [20] [16].

Isosteric Relationships

The concept of isosterism provides a framework for understanding the relationship between 4-chloro-3-hydroxyisothiazole-5-carboxylic acid and other biologically relevant compounds. The 3-hydroxyisothiazole moiety functions as a well-established carboxylic acid isostere, with pKₐ values in the range of 4-5 that closely match those of carboxylic acids [11].

This isosteric relationship has important implications for medicinal chemistry applications, where the replacement of carboxylic acid groups with 3-hydroxyisothiazole moieties can maintain biological activity while potentially improving pharmacokinetic properties [11]. The planar nature of the isothiazole ring system and the ability to form similar hydrogen bonding patterns contribute to successful isosteric replacement [11].

Comparison with other carboxylic acid isosteres, such as tetrazoles, thiazolidinediones, and oxazolidinones, reveals that 3-hydroxyisothiazoles offer a unique combination of electronic properties and hydrogen bonding capabilities [11]. The specific electronic effects imparted by the sulfur atom in the isothiazole ring distinguish this class of isosteres from oxygen- or nitrogen-containing alternatives [13] [12].

Physical Properties

Physical State and Morphological Characteristics

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid exists as a crystalline solid under ambient conditions. The compound presents as a white to off-white powder with well-defined crystalline characteristics [1] [2]. The morphological examination reveals needle-like crystal formations when recrystallized from appropriate solvents, demonstrating the ordered molecular packing typical of carboxylic acid-containing heterocycles [3]. The solid-state structure is stabilized through intermolecular hydrogen bonding networks involving both the carboxylic acid and hydroxyl functional groups, contributing to the compound's relatively high melting point and thermal stability.

The crystalline nature of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid is characteristic of isothiazole derivatives containing multiple polar functional groups. The presence of chlorine, hydroxyl, and carboxylic acid substituents creates significant intermolecular interactions that favor crystalline packing over amorphous arrangements [4].

Melting and Boiling Points

Thermal analysis of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid reveals a melting point of 190-192°C with decomposition [1] [5]. This relatively high melting point reflects the strong intermolecular hydrogen bonding network established by the carboxylic acid and hydroxyl groups. The decomposition during melting is typical for compounds containing multiple functional groups capable of intramolecular cyclization or elimination reactions at elevated temperatures.

The boiling point has not been experimentally determined due to the compound's thermal instability above its melting point. Computational predictions suggest significant decomposition would occur before reaching the theoretical boiling point, making this parameter practically irrelevant for handling and application purposes [5].

Solubility Parameters

The solubility profile of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid demonstrates characteristic behavior for a multiply-substituted heterocyclic carboxylic acid. The compound exhibits limited solubility in water, attributed to the hydrophobic nature of the chlorinated isothiazole ring system balanced against the hydrophilic carboxylic acid and hydroxyl groups [6] [7].

Enhanced solubility is observed in polar aprotic solvents such as dimethyl sulfoxide (DMSO), which serves as the preferred medium for preparing stock solutions [6]. The compound shows moderate solubility in alcoholic solvents including methanol and ethanol, particularly when heated to facilitate dissolution [7]. In chloroform, only slight solubility is achieved, often requiring ultrasonication to achieve homogeneous solutions.

The pH-dependent solubility behavior reveals increased dissolution under mildly basic conditions due to deprotonation of the carboxylic acid group, forming the more water-soluble carboxylate anion. However, extreme pH conditions should be avoided to prevent structural degradation [5].

Stability Under Various Conditions

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid demonstrates good stability under standard ambient conditions when stored appropriately. The compound requires storage at 2-8°C in moisture-sealed containers to prevent hydrolytic degradation and maintain purity [6] [2]. Under these conditions, the compound remains stable for extended periods without significant decomposition.

Thermal stability extends to approximately 190°C, beyond which decomposition occurs. This thermal behavior is consistent with other isothiazole-5-carboxylic acid derivatives and reflects the inherent stability of the aromatic isothiazole ring system [8]. The stability profile is enhanced by the electron-withdrawing effects of the chlorine substituent and the resonance stabilization provided by the aromatic system [4].

The compound shows good chemical stability in neutral aqueous solutions but may undergo degradation under strongly acidic or basic conditions. Light sensitivity is minimal due to the extended conjugation in the molecule, though protection from direct sunlight during storage is recommended as a precautionary measure [5].

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy (λmax 298 nm)

The ultraviolet-visible absorption spectrum of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid exhibits a characteristic absorption maximum at 298 nm with a logarithmic extinction coefficient (log ε) of 3.89 in dichloromethane solution [9]. This absorption band corresponds to the π→π* electronic transition within the isothiazole aromatic system, modified by the electron-withdrawing chlorine substituent and the electron-donating hydroxyl group.

The spectral features confirm the intact isothiazole ring structure and demonstrate the influence of substituent effects on the electronic transitions. The relatively high extinction coefficient indicates a strongly allowed electronic transition, consistent with the aromatic nature of the isothiazole core. Comparison with related isothiazole derivatives reveals that the 298 nm absorption is characteristic of 4-chloroisothiazole systems, with the hydroxyl and carboxylic acid groups providing minor bathochromic shifts [9] [10].

The absorption profile in different solvents shows minimal solvatochromic effects, indicating limited charge-transfer character in the ground-to-excited state transition. This behavior is typical for localized π→π* transitions in heterocyclic aromatic systems [11].

Infrared Spectroscopic Features

Infrared spectroscopic analysis of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid reveals diagnostic absorption bands that confirm the presence and environment of key functional groups. The carbonyl stretch of the carboxylic acid group appears at 1736 cm⁻¹, representing a significant shift from typical amide carbonyls (around 1672 cm⁻¹), confirming successful hydrolysis to the carboxylic acid [9].

The broad hydroxyl stretch of the carboxylic acid group is observed at 2926 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers or oligomers in the solid state. Additional bands in the fingerprint region provide information about the isothiazole ring vibrations and the C-Cl stretching modes.

The isothiazole ring system contributes characteristic absorption bands in the 1400-1600 cm⁻¹ region, corresponding to aromatic C=C and C=N stretching vibrations. The presence of the hydroxyl group bonded to the ring creates additional O-H stretching and bending modes that may overlap with carboxylic acid vibrations [9].

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid. The ¹H NMR spectrum reveals characteristic chemical shifts for the isothiazole ring system, with signals appearing in the aromatic region consistent with the electron-deficient nature of the heterocycle [13].

The carboxylic acid proton typically appears as a broad singlet at approximately 12-13 ppm, characteristic of hydrogen-bonded carboxylic acids. The hydroxyl proton signal may be exchange-broadened or absent in protic solvents due to rapid exchange with solvent molecules.

¹³C NMR spectroscopy provides information about the carbon framework, with the carbonyl carbon of the carboxylic acid group appearing around 165-170 ppm. The isothiazole ring carbons show characteristic chemical shifts influenced by the electronegativity of the nitrogen and sulfur heteroatoms, with the chlorine-bearing carbon appearing further downfield due to the electron-withdrawing effect of the halogen [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid reveals the molecular ion peak at m/z 179, corresponding to the molecular weight of the compound [13] [15]. The characteristic isotope pattern for chlorine-containing compounds is observed, with the M+2 peak appearing due to the ³⁷Cl isotope.

Fragmentation patterns provide insights into the structural stability and preferred cleavage pathways. Common fragmentation involves loss of the carboxylic acid group (loss of 45 mass units, COOH) and subsequent ring-opening reactions. The chlorine atom may be lost as a radical (loss of 35 mass units) or as hydrogen chloride (loss of 36 mass units), depending on the ionization conditions.

Electrospray ionization mass spectrometry typically shows the deprotonated molecular ion [M-H]⁻ at m/z 178, reflecting the acidic nature of the carboxylic acid group. The fragmentation behavior is consistent with other isothiazole-5-carboxylic acid derivatives and provides structural confirmation [15].

Aromaticity Assessment

Non-local Diamagnetic Susceptibility

The assessment of aromaticity in 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid through non-local diamagnetic susceptibility measurements reveals the characteristic aromatic behavior of the isothiazole ring system. The perpendicular component of the magnetic susceptibility, measured relative to the molecular plane, demonstrates the presence of a significant ring current consistent with aromatic delocalization [4].

Isothiazole rings exhibit non-local diamagnetic susceptibility values that place them among the moderately aromatic five-membered heterocycles. The presence of both nitrogen and sulfur heteroatoms creates an asymmetric electron distribution that influences the magnetic properties compared to symmetrically substituted systems [16] [17].

The electron-withdrawing chlorine substituent and electron-donating hydroxyl group create opposing electronic effects that modulate the overall aromaticity while maintaining the fundamental aromatic character of the ring system. These substituent effects are reflected in the non-local diamagnetic susceptibility measurements [16].

Harmonic Oscillator Model of Aromaticity Analysis

Application of the Harmonic Oscillator Model of Aromaticity (HOMA) to 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid provides quantitative assessment of the aromatic character. The HOMA index, calculated from bond length alternation data, yields values indicating substantial aromatic delocalization within the isothiazole ring [16] [18].

Computational studies using density functional theory methods reveal HOMA values for substituted isothiazoles in the range of 0.750-0.850, depending on the nature and position of substituents [16]. For 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid, the calculated HOMA value falls within this range, confirming the aromatic nature of the ring system despite the presence of multiple substituents.

The influence of substituents on aromaticity follows predictable patterns, with electron-withdrawing groups (such as chlorine and carboxylic acid) generally reducing aromaticity slightly, while electron-donating groups (such as hydroxyl) have the opposite effect. The combined effect in 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid results in a balanced aromatic system [16] [18].

Comparative Aromaticity with Related Heterocycles

Comparative analysis of aromaticity between 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid and related five-membered heterocycles reveals the relative aromatic character of different ring systems. Studies have established the aromaticity order for five-membered heterocycles as thiophenes > pyrroles > furans, with isothiazoles showing intermediate behavior [19] [17].

The aromaticity of isothiazoles generally exceeds that of isoxazoles due to the better orbital overlap involving sulfur compared to oxygen. However, isothiazoles show reduced aromaticity compared to thiazoles due to the influence of the additional nitrogen heteroatom [20] [4].

Quantitative comparisons using multiple aromaticity indices (HOMA, NICS, and aromatic stabilization energy) consistently place substituted isothiazoles in the moderately aromatic category. The specific substitution pattern in 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid maintains this aromatic character while providing unique electronic properties derived from the combination of electron-withdrawing and electron-donating substituents [16] [17].

Electronic Structure

Electron Distribution Patterns

The electronic structure of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid exhibits characteristic patterns arising from the heterocyclic aromatic system modified by multiple substituents. Density functional theory calculations reveal electron density distributions that reflect the influence of the nitrogen and sulfur heteroatoms on the π-electron system [21] [22].

The isothiazole ring demonstrates asymmetric electron distribution due to the different electronegativities of nitrogen and sulfur. The nitrogen atom acts as an electron-accepting center, while sulfur provides electron density to the π-system. This asymmetry is further modulated by the substituents, with chlorine withdrawing electron density and the hydroxyl group donating through resonance [21].

Natural bond orbital analysis reveals significant charge redistribution effects, particularly involving lone pair electrons on heteroatoms and their interaction with the aromatic π-system. The carboxylic acid group acts as a strong electron-withdrawing substituent, affecting the overall electron distribution pattern and influencing chemical reactivity [22].

Molecular Orbital Theory Application

Molecular orbital analysis of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid provides insights into the frontier orbital characteristics that govern chemical reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic behavior [23] [22].

The HOMO-LUMO energy gap calculation yields values consistent with aromatic heterocycles, typically in the range of 3-4 eV for substituted isothiazoles. This energy gap influences the UV absorption properties and provides information about the electronic excitation energies observed experimentally [23].

The molecular orbital analysis reveals the delocalized nature of the frontier orbitals across the isothiazole ring system, with significant contributions from both heteroatoms. The substituents modify the orbital energies and shapes, affecting both ground-state properties and excited-state behavior [22].

Computational Electronic Structure Analysis

Comprehensive computational analysis using density functional theory methods provides detailed electronic structure information for 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid. Multiple basis sets and functionals have been employed to ensure accuracy and reliability of the calculations [23] [24].

Time-dependent density functional theory (TD-DFT) calculations successfully reproduce the experimental UV absorption maximum at 298 nm, validating the computational approach. The calculations reveal the nature of the electronic transitions as primarily π→π* character localized on the isothiazole ring system [23].

Electrostatic potential surface maps demonstrate the charge distribution patterns and identify regions of positive and negative electrostatic potential. These maps provide insights into potential intermolecular interactions and help predict chemical reactivity patterns. The carboxylic acid region shows significant negative potential, while the chlorine-substituted carbon exhibits positive character [22].